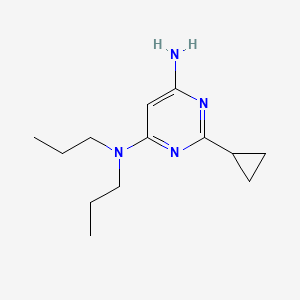

2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine

Description

2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine is a pyrimidine-based compound characterized by a cyclopropyl substituent at the 2-position of the pyrimidine ring and dipropylamino groups at the N4 positions.

Properties

IUPAC Name |

2-cyclopropyl-4-N,4-N-dipropylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-3-7-17(8-4-2)12-9-11(14)15-13(16-12)10-5-6-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBVXQGWINTEQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC(=NC(=C1)N)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H18N4

- Molecular Weight : 218.30 g/mol

- CAS Number : 1523481-86-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its role in modulating enzymatic pathways.

The compound is believed to exert its effects primarily through the inhibition of specific enzymes involved in nucleotide metabolism. The pyrimidine structure allows it to interact with enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. By inhibiting this enzyme, the compound can potentially disrupt the proliferation of rapidly dividing cells, such as cancer cells.

Case Studies and Experimental Data

-

Anti-Cancer Activity :

- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against leukemia and solid tumor cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .

- Enzyme Inhibition :

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies suggested that the compound has moderate bioavailability and a half-life suitable for therapeutic applications. In animal models, it demonstrated effective tissue distribution with a preference for liver and tumor tissues .

Comparative Analysis

To better understand the biological profile of this compound, it is useful to compare it with related compounds.

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 10 | DHODH inhibition | Potent against leukemia cells |

| 6-Chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine | 15 | DHODH inhibition | Similar structure; moderate activity |

| N6-Cyclopropyl-9H-purine-2,6-diamine | 20 | Nucleotide metabolism modulation | Less potent than the target compound |

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against specific cancer types.

Comparison with Similar Compounds

Research and Commercial Relevance

- Synthetic Utility : The discontinuation of certain analogs (e.g., N4-butyl derivatives) highlights the importance of optimizing substituents for scalable synthesis .

Preparation Methods

Starting Materials and Intermediates

- Chloropyrimidines : Key intermediates such as 2-chloropyrimidine derivatives are commonly used. These can be prepared from pyrimidones via chlorination with reagents like phosphorus oxychloride (POCl3).

- Amines : Dipropylamine serves as the nucleophile for substitution at the 4-position.

- Cyclopropyl precursors : Cyclopropyl groups are introduced either by direct substitution or via cyclopropyl-containing intermediates.

Typical Reaction Conditions

| Step | Reagents & Solvents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of pyrimidone | POCl3 | Reflux | Several hours | High | Converts pyrimidone to chloropyrimidine intermediate |

| Nucleophilic substitution | Dipropylamine, polar solvents (e.g., n-butanol) | 90-120 °C | Several hours | Moderate to high | Amination at 4- and 6-positions; higher boiling solvents favor substitution |

| Cyclopropyl group introduction | Cyclopropyl halide or cyclopropylboronic acid (for Pd-catalyzed coupling) | Variable (room temp to reflux) | Variable | Moderate | Palladium-catalyzed Suzuki coupling used when aryl or alkyl groups introduced at 2-position |

Note: Reaction times and yields vary depending on substrate purity, solvent system, and catalyst employed.

Reaction Schemes Summary

| Reaction Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Chlorination | Pyrimidone to 2-chloropyrimidine | POCl3, reflux |

| 2. Amination | Nucleophilic substitution at 4- and 6-positions | Dipropylamine, n-butanol, 90-120 °C |

| 3. Cyclopropyl introduction | Pd-catalyzed coupling (if required) | Cyclopropylboronic acid, Pd catalyst, base |

Research Findings and Analysis

- Reaction Efficiency : Amination reactions proceed efficiently under elevated temperatures in polar solvents, with yields ranging from moderate to high depending on reaction time and reagent purity.

- Selectivity : The substitution pattern on the pyrimidine ring can be controlled by reaction conditions and reagent stoichiometry, allowing selective dipropyl substitution at the N4 position.

- Catalysis : Palladium-catalyzed Suzuki coupling is a versatile method for introducing cyclopropyl groups, especially when direct substitution is challenging.

- Solvent Effects : High boiling point solvents such as n-butanol or dimethylformamide (DMF) facilitate nucleophilic aromatic substitution by stabilizing intermediates and increasing reaction rates.

- Purification : Products are typically isolated by precipitation upon addition of water, followed by filtration and drying, yielding pure compounds suitable for further characterization.

Data Table: Example Reaction Parameters for Preparation

| Parameter | Value/Condition | Reference/Notes |

|---|---|---|

| Starting material | Pyrimidone derivative | Commercial or synthesized in-house |

| Chlorinating agent | POCl3 | Standard chlorination reagent |

| Amination reagent | Dipropylamine | Used in excess to drive substitution |

| Solvent | n-Butanol, DMF | Polar, high boiling point |

| Temperature | 90–120 °C | Elevated temperature for substitution |

| Reaction time | 4–12 hours | Depends on scale and substrate |

| Catalyst (for coupling) | Pd(PPh3)4 or Pd(OAc)2 with ligand | For Suzuki coupling if needed |

| Work-up | Addition of water, filtration | Precipitation and isolation |

| Yield | 60–85% | Varies with reaction optimization |

Q & A

Q. What are the standard synthetic protocols for 2-cyclopropyl-N4,N4-dipropylpyrimidine-4,6-diamine, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step condensation process starting with cyclopropane-containing aldehydes and β-dicarbonyl precursors. Key variables include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., acidic or basic conditions). Yield improvements (>70%) are achieved by controlling stoichiometric ratios of urea derivatives and intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts like unreacted aldehydes or dimerized species .

Q. Which spectroscopic techniques are most effective for characterizing structural analogs of this compound?

Structural validation relies on:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopropyl proton environments (δ 1.2–1.8 ppm) and propyl group integration.

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 305.23).

- X-ray crystallography : For resolving steric effects of the cyclopropyl and dipropyl groups, particularly in analogs with modified N-substituents .

Q. How can preliminary bioactivity screening be designed to assess this compound’s interaction with cellular signaling pathways?

Use fluorescence polarization assays to measure binding affinity to PAR1 receptors (reported IC50 values <10 µM in some analogs). Pair with ELISA-based assays to quantify downstream effects on inflammatory markers (e.g., TNF-α suppression). Include positive controls (e.g., vorapaxar for PAR1 antagonism) and validate via dose-response curves .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models for this compound be systematically resolved?

Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Implement:

- Metabolite profiling (LC-MS/MS) to identify degradation products.

- Orthogonal assays (e.g., surface plasmon resonance vs. cellular assays) to confirm target specificity.

- PK/PD modeling to correlate plasma concentrations with efficacy thresholds .

Q. What computational strategies are recommended to predict binding modes of structural analogs to coagulation cascade proteins?

Combine molecular docking (AutoDock Vina or Schrödinger) with MD simulations (GROMACS) to assess cyclopropyl group flexibility in binding pockets. Validate predictions using alanine scanning mutagenesis of key residues (e.g., PAR1 extracellular domains). Cross-reference with crystallographic data from PubChem or RCSB PDB .

Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives with enhanced selectivity?

Apply response surface methodology (RSM) to evaluate variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Responses : Yield, purity, bioactivity (IC50). Use software like Minitab or JMP to generate a central composite design, reducing experimental runs by 40–60% while identifying significant interactions (e.g., solvent-catalyst synergy) .

Q. What methodologies elucidate the role of steric hindrance in N-substituent modifications on binding kinetics?

- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes when substituting dipropyl groups with bulkier chains (e.g., cyclohexyl).

- Free-energy perturbation (FEP) calculations : Predict ΔΔG values for substituent modifications. Correlate results with X-ray crystallography to map steric clashes in protein-ligand complexes .

Data Analysis & Validation

Q. What statistical approaches are critical for validating reproducibility in high-throughput screening (HTS) data?

Q. How can contradictory results in protein binding assays be reconciled across laboratories?

Standardize protocols using:

- Reference compounds with established binding parameters.

- Inter-laboratory ring tests to harmonize assay conditions (e.g., buffer pH, incubation time). Publish raw datasets in repositories like Zenodo for transparency .

Structural & Functional Analogues

Q. Which structural modifications to the dipropyl groups are predicted to enhance metabolic stability without compromising activity?

Replace linear propyl chains with branched (isopropyl) or electron-withdrawing groups (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation. Validate via microsomal stability assays (e.g., human liver microsomes + NADPH) and compare half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.